molecular formula C22H18N4O4S B3201065 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide CAS No. 1019101-01-9

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide

Cat. No.: B3201065
CAS No.: 1019101-01-9
M. Wt: 434.5 g/mol
InChI Key: FCDLROLZHMQFAY-UHFFFAOYSA-N
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Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in investigating pathways critical for neuronal development and cell cycle control. As a DYRK1A inhibitor, it functions by competitively binding to the kinase's ATP-binding site, thereby modulating the phosphorylation of key downstream substrates such as transcription factors and proteins involved in spliceosome assembly. This mechanism makes it an invaluable tool for probing the molecular underpinnings of neurodegenerative conditions, including Alzheimer's disease and Down syndrome , where DYRK1A dysregulation is implicated. Furthermore, due to the role of DYRK1A in regulating proliferation, this compound is utilized in oncology research to study its effects on cancer cell viability and to explore potential therapeutic strategies for certain malignancies. Its selectivity profile helps researchers dissect DYRK1A-specific functions from those of closely related kinases, providing crucial insights into disease mechanisms and validating novel therapeutic targets.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-13-8-20(24-21(27)15-4-3-5-16(9-15)28-2)26(25-13)22-23-17(11-31-22)14-6-7-18-19(10-14)30-12-29-18/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDLROLZHMQFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound exhibits inhibitory activity against COX enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, it has been shown to interact with tubulin, a protein that is crucial for cell division, leading to the disruption of microtubule dynamics and inhibition of cell proliferation.

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Thiazole ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole moiety : Often associated with enhanced pharmacological effects.
  • Pyrazole and methoxybenzamide groups : Contributing to the overall biological profile.

1. Anticancer Activity

Research indicates that compounds containing thiazole and dioxole structures can inhibit tumor growth through various mechanisms, such as enzyme inhibition and modulation of signaling pathways. For instance, studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF7 (Breast cancer)0.5Inhibition of NF-kB
4-(benzo[d][1,3]dioxol-5-yl)thiazoleA549 (Lung cancer)0.8Apoptosis induction

The presence of the pyrazole ring is particularly significant as it has been linked to enhanced activity against breast cancer cells, with some derivatives showing IC50 values as low as 0.3 μM .

2. Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Similar thiazole derivatives have been reported to exhibit activity against a range of pathogens.

PathogenCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusThis compound12 μg/mL
Escherichia coli4-(benzo[d][1,3]dioxol-5-yl)thiazole16 μg/mL

These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy .

3. Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 0.5 μM, with apoptosis confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Testing
Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 12 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide has been studied for its pharmacological properties. Its structure suggests potential interactions with biological targets involved in disease pathways.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining thiazole derivatives with benzo[d][1,3]dioxole compounds.

Reaction Conditions

The reactions are generally conducted under controlled temperatures and solvents to optimize yield and purity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli8 µg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Research

The anticancer potential of this compound has been a focal point of several studies. It has shown significant cytotoxic effects on various cancer cell lines.

Case Studies

In one study, the compound was tested against lung cancer (A549) and breast cancer (MCF-7) cell lines. The results indicated:

  • IC50 Values :
    • A549: 0.075 µM
    • MCF-7: 0.060 µM

These values demonstrate potent activity, suggesting the compound's ability to inhibit cell proliferation effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Pharmacological Activity Reference ID
N-(1-(4-(4-Methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Thiazole-cyclopropane-pyrazole Cyclopropane-carboxamide, pyrrolidinyl benzoyl Not specified (anticancer?)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide derivatives Thiazole-pyrazole Variable alkyl amides, phenyl group Antimicrobial
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinone-benzamide Thiazolidinone dione, variable aryl groups Antidiabetic/anti-inflammatory
3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Benzoimidazole-thiophene-pyrazole Cyano, methylthio, benzoimidazole Not specified (kinase inhibition?)

Key Observations :

  • Core Flexibility: The target compound’s pyrazole-thiazole core is shared with antimicrobial derivatives , but its benzo[d][1,3]dioxol-5-yl group distinguishes it from phenyl or alkyl-substituted analogues.
  • Amide Substituents : The 3-methoxybenzamide group in the target compound may improve membrane permeability compared to bulkier pyrrolidinyl benzoyl (compound 74) or thiophene-carboxamide groups .
  • Electron-Donating Groups : The benzo[d][1,3]dioxole moiety enhances electron density, which could favor π-π stacking or hydrogen bonding in target interactions compared to simpler methoxy or methylthio groups .
Pharmacological Activity Trends
  • Antimicrobial Potency : Pyrazole-thiazole derivatives with alkyl amides (e.g., ) show MIC values of 2–8 µg/mL against S. aureus and E. coli. The target’s 3-methoxy group may enhance Gram-positive activity due to increased lipophilicity.
  • Electron-Density Effects : Benzo[d][1,3]dioxole-containing compounds exhibit stronger DNA intercalation in computational studies compared to phenyl analogues, as inferred from Multiwfn-based electron localization function (ELF) analyses .
Electronic and Steric Properties
  • Steric Hindrance : The 3-methyl group on the pyrazole ring reduces steric clash compared to bulkier substituents (e.g., benzoimidazole in ), possibly favoring target engagement.

Q & A

Basic Synthesis: What are the key steps and reagents for synthesizing this compound?

The synthesis typically involves multi-step heterocyclic assembly. For example:

  • Step 1 : Formation of the thiazole ring via condensation of α-haloketones with thiourea derivatives under acidic/basic conditions .
  • Step 2 : Pyrazole ring construction using hydrazine derivatives, followed by coupling with a benzamide moiety via carbodiimide-mediated amidation .
  • Critical Reagents : Thiourea, 3-methoxybenzoyl chloride, and benzodioxole-containing intermediates.
  • Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients .

Advanced Synthesis: How can reaction conditions be optimized to improve yield?

Key variables include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl-thiazole formation .

  • Temperature Control : Maintaining 60–80°C during cyclization minimizes byproduct formation .

  • Yield Data :

    StepSolventCatalystYield (%)
    Thiazole FormationDMFNone65
    Pyrazole CouplingToluenePd(PPh₃)₄82

Structural Confirmation: Which analytical methods validate the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for docking studies .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 462.12) .

Biological Activity: What methodologies assess its anticancer or antimicrobial potential?

  • In Vitro Assays :
    • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa cells) .
    • Microbial Inhibition : Agar diffusion assays with S. aureus or E. coli to determine MIC (minimum inhibitory concentration) .
  • Controls : Include reference drugs (e.g., doxorubicin for anticancer assays) and solvent-only blanks .

Data Contradictions: How to resolve conflicting bioactivity results across studies?

  • Variable Factors :
    • Assay conditions (e.g., serum concentration in cell cultures affects compound stability) .
    • Structural analogs: Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter activity .
  • Recommendations : Replicate experiments under standardized protocols and use orthogonal assays (e.g., ATP-based viability + apoptosis markers) .

Solvent Effects: How do solvent choices influence reaction pathways?

  • Polar Solvents (DMF, DMSO) : Accelerate nucleophilic substitutions but may promote hydrolysis of sensitive groups (e.g., benzodioxole) .
  • Non-Polar Solvents (Toluene) : Favor cyclization via dehydration but require higher temperatures .
  • Case Study : Switching from DMF to acetonitrile increased thiazole ring yield by 18% due to reduced side reactions .

Structure-Activity Relationships (SAR): Which substituents enhance activity?

SubstituentPositionBiological Impact
Methoxy (OCH₃)Benzamide↑ Anticancer activity via enhanced lipophilicity .
Methyl (CH₃)Pyrazole↓ Cytotoxicity but improves metabolic stability .
BenzodioxoleThiazole↑ Antimicrobial potency due to π-π stacking with target enzymes .

Scale-Up Challenges: What engineering considerations apply to large-scale synthesis?

  • Separation Technologies : Membrane filtration or centrifugal partitioning chromatography isolates intermediates .
  • Process Control : Real-time monitoring (e.g., in-line FTIR) optimizes reaction endpoints .
  • Thermal Safety : Exothermic steps (e.g., cyclization) require jacketed reactors with cooling systems .

Mechanistic Studies: How to investigate target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase) .
  • Spectroscopic Probes : Fluorescence quenching assays quantify binding constants with serum proteins .
  • Metabolite Tracking : LC-MS/MS identifies oxidative metabolites in hepatic microsomes .

Purification Strategies: What techniques ensure high purity?

  • Recrystallization : Use ethanol/water mixtures for benzamide derivatives (purity >98%) .

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

  • Yield vs. Purity Trade-off :

    MethodPurity (%)Yield (%)
    Column Chromatography9570
    Recrystallization9850

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide

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